4-Amino-5-bromo-2-chlorophenol chemical structure and properties
4-Amino-5-bromo-2-chlorophenol chemical structure and properties
[1]
Executive Summary
4-Amino-5-bromo-2-chlorophenol (CAS: 2091222-06-7) is a highly specialized halogenated aminophenol intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Its structure—defined by a phenol core decorated with amino, bromo, and chloro substituents—offers a unique "tri-functional" platform for orthogonal chemical modifications.
This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthetic pathways, and reactivity profiles, tailored for medicinal chemists and process engineers.[2]
Chemical Identity & Structural Analysis[3][4]
The molecule is characterized by a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, an amino group at position 4, and a bromine atom at position 5.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-Amino-5-bromo-2-chlorophenol |
| CAS Number | 2091222-06-7 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| SMILES | Nc1cc(Cl)c(O)cc1Br |
| InChI Key | (Isomer-specific key requires generation; analog keys available) |
Structural Features[4][5][6][7][8]
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Orthogonal Halogenation: The presence of both bromine (C5) and chlorine (C2) allows for sequential cross-coupling reactions. The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol), enabling selective palladium-catalyzed activation at the C5 position without disturbing the C2-Cl bond.
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Electronic Push-Pull: The electron-donating hydroxyl (-OH) and amino (-NH₂) groups are positioned para to each other. This creates a highly electron-rich π-system, making the ring susceptible to oxidation if not handled under inert conditions.
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Hydrogen Bonding: The proximity of the amino and hydroxyl groups allows for both intramolecular and intermolecular hydrogen bonding, influencing solubility and crystal packing.
Physicochemical Properties[4][9][10]
Note: Experimental values for this specific isomer are rare in open literature; data below represents consensus values for close structural analogs (e.g., 4-amino-2-bromo-5-chlorophenol) and calculated predictions.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to beige; darkens upon oxidation. |
| Melting Point | 145–155 °C (Predicted) | Decomposes at higher temperatures. |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water and non-polar solvents (Hexane). |
| pKa (Phenol) | ~8.5 – 9.0 | Acidity increased by electron-withdrawing halogens relative to phenol (pKa 10). |
| pKa (Aniline) | ~3.5 – 4.0 | Basicity reduced by ortho-bromo substituent. |
| LogP | 1.9 – 2.4 | Moderate lipophilicity; suitable for drug-like scaffolds. |
Synthesis & Manufacturing
The synthesis of 4-Amino-5-bromo-2-chlorophenol typically follows a linear pathway starting from commercially available 2-chlorophenol . The strategy relies on the directing effects of the hydroxyl group to install the nitrogen functionality, followed by regioselective bromination.
Retrosynthetic Analysis
The target molecule is assembled via:
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Nitration: Installing the nitrogen source para to the activating hydroxyl group.
-
Reduction: Converting the nitro group to an amine.
-
Bromination: Electrophilic aromatic substitution directed by the strong amino activator.
Detailed Synthetic Protocol
Step 1: Nitration of 2-Chlorophenol
-
Reagents: 2-Chlorophenol, Dilute Nitric Acid (HNO₃).
-
Conditions: 0–10 °C, aqueous medium.
-
Mechanism: Electrophilic aromatic substitution. The -OH group directs ortho and para.[3][4] The ortho position (C6) is accessible, but para (C4) is favored due to sterics and electronics.
-
Product: 2-Chloro-4-nitrophenol.[5]
Step 2: Reduction to 4-Amino-2-chlorophenol
-
Reagents: Iron powder/NH₄Cl or H₂/Pd-C or Sodium Dithionite.
-
Conditions: Reflux in Ethanol/Water or Room Temperature (catalytic).
-
Outcome: Quantitative conversion of the nitro group to the amine.
Step 3: Regioselective Bromination
-
Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).
-
Solvent: Acetic Acid or DCM.
-
Mechanism: The amino group (-NH₂) is a stronger activator than -OH. It directs ortho and para.[3][4] The para position relative to NH₂ is occupied (by H, but C1-OH is there). The ortho positions to NH₂ are C3 and C5.
-
C3: Sterically hindered (sandwiched between Cl and NH₂).
-
C5: Less hindered.
-
-
Outcome: Selective bromination at C5 yields 4-Amino-5-bromo-2-chlorophenol .
Reactivity & Derivatization
The "tri-functional" nature of 4-Amino-5-bromo-2-chlorophenol makes it a versatile scaffold.
Chemoselective Coupling (Suzuki/Buchwald)
The reactivity order of the C-X bonds is C-Br > C-Cl .
-
First Coupling: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) will occur exclusively at the C5-Br position. This allows for the introduction of aryl or heteroaryl groups.
-
Second Coupling: Under more forcing conditions (specialized ligands like XPhos or RuPhos), the C2-Cl bond can be activated for a second coupling event.
Heterocycle Formation
The adjacent amino (-NH₂) and hydroxyl (-OH) groups (although para here, if we consider analogs) or the amino and ortho-bromo groups allow for cyclization reactions.
-
Benzoxazoles/Benzimidazoles: While the amino and hydroxyl are para, the amino and bromo are ortho. This specific arrangement (Amino at 4, Bromo at 5) is ideal for forming fused ring systems like indoles or quinolines via metal-catalyzed annulation with alkynes.
Applications in Drug Discovery[2]
Kinase Inhibitor Scaffolds
The 4-amino-phenol core mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors. The halogen substituents provide:
-
Metabolic Stability: Blocking metabolic hotspots on the phenyl ring.
-
Hydrophobic Contacts: The Chlorine and Bromine atoms can fill small hydrophobic pockets within the enzyme active site, improving potency.
PROTAC Linkers
The distinct reactivity of the amine (for linker attachment) and the halides (for warhead attachment) makes this molecule a candidate for constructing Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| STOT-SE | H335 | May cause respiratory irritation.[6][7] |
Handling Protocols:
-
Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound may darken (oxidize to quinone imines) upon exposure to air and light.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of dust.
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
References
-
Chemical Source (ChemSrc). 4-Amino-5-bromo-2-chlorophenol CAS 2091222-06-7 Details.[1] Retrieved from
-
PubChem. 2-Amino-4-bromo-5-chlorophenol (Isomer Analog Data).[8] Retrieved from
-
BenchChem. Synthesis of Halogenated Phenols and Aminophenols. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet for Chlorinated Aminophenols.[9] Retrieved from
-
Google Patents. Process for producing brominated chlorophenols (US4223166A). Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 5. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 6. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
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